2-Methoxy-17beta-estradiol-1,4,16,16,17-d5
Overview
Description
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is a 17beta-hydroxy steroid, being 17beta-estradiol methoxylated at C-2 . It has a role as an antineoplastic agent, an antimitotic, a metabolite, a human metabolite, a mouse metabolite, and an angiogenesis modulating agent .
Synthesis Analysis
2-Methoxyestradiol (2-ME) is an endogenous metabolite of estradiol with little affinity for estrogen receptors (ERs). It is formed by catechol-O-methyltransferase (COMT) acting upon 2-hydroxyestradiol [2-OE; estradiol metabolite produced by cytochrome P450 (CYP450)] .Molecular Structure Analysis
The molecular formula of 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is C19H26O3 . The molecular weight is 307.44 .Physical And Chemical Properties Analysis
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 is a solid form . It is suitable for mass spectrometry (MS) with a mass shift M+5 .Scientific Research Applications
Radiopharmaceutical Applications
- 2-Methoxy derivatives of estradiol, like 2-Methoxy-17beta-estradiol, are being explored as potential radiopharmaceuticals for PET imaging in cancer research. These derivatives may help in evaluating the action mechanisms of parent compounds used in cancer treatment (Ahmed, Garcia, Ali, & Lier, 2009).
Cardiovascular and Anticancer Potential
- Research indicates that 2-Methoxyestradiol (2-ME) exhibits growth-inhibitory effects on proliferating cells such as smooth muscle cells and endothelial cells. This property suggests its potential use in the prevention and treatment of cardiovascular diseases and as an antiangiogenic molecule (Dubey & Jackson, 2009).
Impact on Endothelial Cells and Angiogenesis
- 2-Methoxyestradiol has been found to induce apoptosis in endothelial cells and inhibit angiogenesis, suggesting its role in tissue remodeling and potential therapeutic applications in inhibiting tumor growth and angiogenesis (Yue et al., 1997).
Neuroprotective and Neurotoxic Effects
- Studies on estrogens like 17beta-estradiol and its metabolites including 2-Methoxyestradiol have shown both neuroprotective and neurotoxic effects, indicating the complexity of their roles in neurodegenerative diseases (Picazo, Azcoitia, & Garcia-Segura, 2003).
Anticancer Properties
- 2-Methoxyestradiol has demonstrated efficacy in inducing apoptosis in cancer cells, including osteosarcoma cells, without affecting normal osteoblasts. This specificity makes it a potential candidate for cancer treatment (Maran et al., 2002).
Mechanisms of Action
- Research has indicated that 2-Methoxyestradiol's antiproliferative and apoptotic activities are independent of estrogen receptors alpha and beta, which makes it distinct from other estradiol metabolites and potentially useful in treating hormone-independent cancers (Lavallee et al., 2002).
In Vitro Effects on Oocyte Maturation
- The compound has been studied for its effects on oocyte maturation in vitro, demonstrating its potential influence on reproductive processes (Mishra & Joy, 2006).
Spindle Formation and Chromosomal Effects
- 2-Methoxyestradiol has been suspected to affect spindle formation in maturing oocytes, potentially impacting embryo quality and fertility (Eichenlaub-Ritter et al., 2007).
Pancreatic Cancer Research
- It has been found to induce apoptosis in pancreatic cancer cells, indicating its potential in cancer therapy (Basu et al., 2006).
Tubulin Polymerization and Microtubule Stability
- 2-Methoxyestradiol and its analogues have been shown to modulate tubulin polymerization and microtubule stability, which is crucial in cancer therapy (Wang et al., 2000).
Role in Breast Cancer
- Its role in breast carcinogenesis has been studied, particularly focusing on the balance between its metabolites and how they might serve as indicators of cancer risk (Joubert et al., 2009).
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-1,4,16,16,17-pentadeuterio-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i6D2,9D,10D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQDQWUFQDJMK-AGCGVRMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC([C@]4([2H])O)([2H])[2H])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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